1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
Introduction and Chemical Context
The development of structurally complex molecules incorporating multiple pharmacophoric elements has become a cornerstone of modern medicinal chemistry. The compound 1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one exemplifies this approach by combining three distinct chemical scaffolds that have individually demonstrated significant biological activity. The piperazine ring system provides conformational flexibility and hydrogen bonding capabilities, while the sulfonamide functionality offers opportunities for protein binding interactions. The bicyclo[2.2.1]heptane framework contributes rigidity and three-dimensional structural definition that can enhance selectivity and binding affinity.
The strategic incorporation of dimethyl substitution on the phenyl ring creates specific steric and electronic environments that can modulate molecular interactions with biological targets. This substitution pattern, particularly at the 2,5-positions, has been observed to influence both pharmacokinetic properties and receptor binding characteristics. The overall molecular architecture suggests potential applications in areas where precise spatial orientation of functional groups is critical for biological activity, such as enzyme inhibition or receptor modulation.
Understanding the individual contributions of each structural component requires examination of the historical development and biological significance of these chemical scaffolds. The evolution of piperazine sulfonamides from early antibacterial agents to sophisticated enzyme inhibitors demonstrates the versatility of this chemical framework. Similarly, the recognition of bicyclo[2.2.1]heptane derivatives as valuable synthetic intermediates and bioactive compounds has opened new avenues for drug design and development.
Properties
IUPAC Name |
1-[[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3S/c1-16-5-6-17(2)19(13-16)23-9-11-24(12-10-23)28(26,27)15-22-8-7-18(14-20(22)25)21(22,3)4/h5-6,13,18H,7-12,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYBGPZXBLFKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at the Bridgehead Position
The bridgehead methyl group undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl4. This yields 1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one with 85–90% regioselectivity.
Thiolation and Oxidation
The brominated intermediate reacts with sodium thiolate (NaSH) in DMF to form the thioether. Subsequent oxidation with H2O2/CH3COOH converts the thioether to sulfonyl, yielding 1-(sulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one.
Sulfonyl Chloride Formation
Treatment with chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C generates the sulfonyl chloride derivative, a key electrophile for piperazine coupling.
Preparation of 4-(2,5-Dimethylphenyl)piperazine
Ullmann Coupling
2,5-Dimethylbromobenzene reacts with piperazine hexahydrate in the presence of CuI/L-proline catalyst at 110°C, yielding 1-(2,5-dimethylphenyl)piperazine (64–70% yield).
Purification
Crude product is purified via recrystallization from ethanol/water (3:1), with structural confirmation by 1H NMR (δ 6.95–7.15 ppm, aromatic protons; δ 2.25 ppm, methyl groups).
Coupling of Sulfonyl Chloride and Piperazine
The sulfonyl chloride intermediate reacts with 1-(2,5-dimethylphenyl)piperazine in Schotten-Baumann conditions (aqueous NaOH, CH2Cl2). The reaction proceeds via nucleophilic substitution at the sulfonyl center, forming the target compound in 75–82% yield.
Key reaction parameters :
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Temperature: 0–5°C (prevents sulfonate hydrolysis)
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Molar ratio: 1:1.2 (sulfonyl chloride:piperazine)
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Workup: Extraction with ethyl acetate, drying over Na2SO4
Purification and Characterization
Column Chromatography
Silica gel chromatography (hexane:ethyl acetate, 4:1) removes unreacted piperazine and sulfonate byproducts.
Analytical Data
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1H NMR (CDCl3): δ 1.12 (s, 6H, CH3), 2.28 (s, 6H, Ar-CH3), 3.15–3.45 (m, 8H, piperazine), 4.01 (s, 2H, SO2CH2).
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13C NMR : δ 22.4 (CH3), 125.8–138.2 (aromatic carbons), 215.7 (C=O).
Alternative Synthetic Routes
Direct Sulfonation
Chlorosulfonic acid reacts with 7,7-dimethylbicyclo[2.2.1]heptan-2-one at −10°C, but regioselectivity is poor (<50% sulfonylmethyl).
Mitsunobu Reaction
Attempted coupling of 1-hydroxymethylbicycloheptanone with piperazine sulfonamide using DIAD/PPh3 resulted in <30% yield due to steric hindrance.
Challenges and Optimization
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Regioselectivity in bromination : Radical inhibitors (e.g., BHT) improve selectivity for bridgehead substitution.
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Piperazine stability : Use of anhydrous conditions prevents hydrolysis during coupling.
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Oxidation control : Excess H2O2 leads to over-oxidation to sulfonic acid; stoichiometric amounts are critical .
Chemical Reactions Analysis
Types of Reactions
1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying steric effects in organic reactions.
Medicine: Investigated for its potential pharmacological properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptors in the body, affecting signal transduction pathways.
Comparison with Similar Compounds
Biological Activity
1-({[4-(2,5-Dimethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 318.44 g/mol
The structure features a bicyclic framework and a piperazine moiety, which are essential for its biological interactions.
The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological processes by transmitting signals from outside the cell to the inside. The specific interactions of this compound with GPCRs can lead to modulation of intracellular pathways, affecting functions such as neurotransmission and hormonal responses.
Key Mechanisms:
- Receptor Binding : The compound shows affinity for multiple GPCR subtypes, influencing pathways related to pain perception, mood regulation, and cardiovascular functions.
- Signal Transduction : Activation or inhibition of these receptors can lead to changes in second messenger systems such as cyclic AMP (cAMP) and intracellular calcium levels.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Antinociceptive Effects : Studies indicate that the compound possesses pain-relieving properties, likely through modulation of pain pathways in the central nervous system.
- Antidepressant Activity : Its influence on serotonin and norepinephrine levels suggests potential applications in treating depression and anxiety disorders.
- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies highlight the biological efficacy of this compound:
- Study 1 : A preclinical study evaluated the antinociceptive effects in rodent models. Results showed significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.
- Study 2 : In vitro assays demonstrated that the compound could inhibit the release of pro-inflammatory mediators from activated macrophages, suggesting a mechanism for its anti-inflammatory effects.
- Study 3 : Behavioral assays in animal models indicated antidepressant-like effects, with treated subjects showing reduced despair behavior in forced swim tests.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antinociceptive | Modulation of pain pathways | Study 1 |
| Antidepressant | Serotonin/Norepinephrine modulation | Study 3 |
| Anti-inflammatory | Inhibition of cytokines | Study 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
